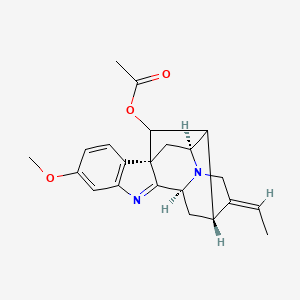![molecular formula C29H32N2O7 B1234393 (2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide CAS No. 87695-80-5](/img/structure/B1234393.png)
(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide is a natural product found in Streptomyces zagrosensis and Streptomyces with data available.
Applications De Recherche Scientifique
Stereoselective Syntheses and Chemical Transformations
- Cycloaddition processes involving similar bicyclic systems have been explored for creating protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with high stereoselectivity, suggesting potential utility in complex organic syntheses (Reymond & Vogel, 1990).
- Studies on exo-cyano-7-oxabicyclo[2.2.1]heptenyl derivatives demonstrate the feasibility of obtaining protected amino-hydroxy compounds, hinting at applications in synthetic chemistry (Allemann & Vogel, 1991).
Pharmacological Potential
- Certain derivatives like 5,6-exo-epoxy-7-oxabicyclo[2.2.1]heptane show selective antagonistic properties at specific receptors, which could be of interest in pharmacological research and drug development (Das et al., 1988).
Synthesis of Novel Compounds
- Innovative synthetic methods have been developed to create new carbocyclic nucleoside analogues from 7-oxabicyclo[2.2.1]heptane-2-methanol, potentially contributing to advancements in nucleoside analogues research (Hřebabecký et al., 2009).
- Unique approaches to synthesizing new conduramines and aminocyclitol derivatives from 7-oxabicyclo[2.2.1]heptene have been reported, which may be relevant for the development of novel cyclic compounds (Jotterand & Vogel, 1998).
Chemical Rearrangements and Ring Expansions
- Research on ring expansions and rearrangements of related bicyclic systems has been conducted, providing insights into novel synthetic pathways for functionalized compounds (Yasui et al., 2017).
Propriétés
Numéro CAS |
87695-80-5 |
|---|---|
Formule moléculaire |
C29H32N2O7 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide |
InChI |
InChI=1S/C29H32N2O7/c1-19(2)12-8-4-3-5-9-13-23(34)30-20-18-29(37,28-27(38-28)26(20)36)17-11-7-6-10-14-24(35)31-25-21(32)15-16-22(25)33/h3-11,13-14,17-19,27-28,32,37H,12,15-16H2,1-2H3,(H,30,34)(H,31,35)/b5-3+,7-6+,8-4+,13-9+,14-10+,17-11+ |
Clé InChI |
GLLPHENDWDLKRH-GXCWGJJBSA-N |
SMILES isomérique |
CC(C)C/C=C/C=C/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
SMILES |
CC(C)CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
SMILES canonique |
CC(C)CC=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
Synonymes |
U 56407 U-56,407 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



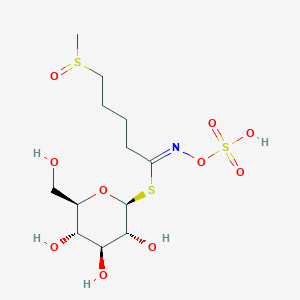
![4-[3-[(3-chloro-4-fluoroanilino)-oxomethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1234313.png)
![4-[(3R,5R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1234315.png)

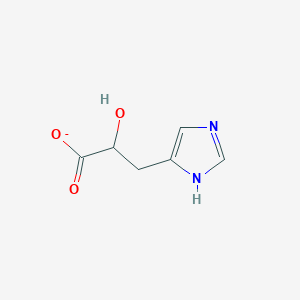
![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)
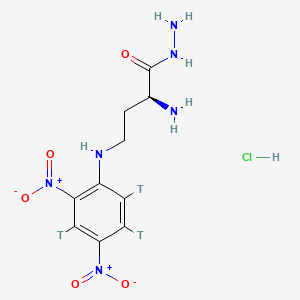
![(5-oxo-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-yl) N-methylcarbamate](/img/structure/B1234325.png)

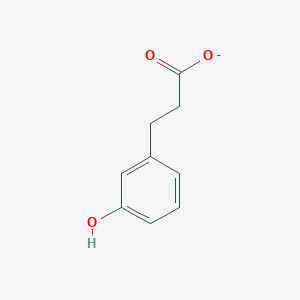

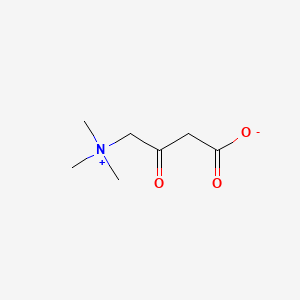
![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]thio]-1-(1H-indol-3-yl)-2-phenylethanone](/img/structure/B1234332.png)
